5-Iodopyridine-3-carboxamide
Overview
Description
5-Iodopyridine-3-carboxamide is a heterocyclic aromatic compound containing a pyridine ring with an iodine atom at the 5th position and a carboxamide group at the 3rd position
Mechanism of Action
Target of Action
5-Iodopyridine-3-carboxamide belongs to the class of heterocyclic aromatic compounds containing a pyridine ring They block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .
Result of Action
This, in turn, reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Analysis
Biochemical Properties
It is known that pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability, and their small molecular size . These properties could potentially influence the interactions of 5-Iodopyridine-3-carboxamide with enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known properties of pyridine moieties .
Molecular Mechanism
The carboxamide group can participate in hydrogen bonding, which can affect the solubility and interactions with other molecules. This could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is plausible that the compound could interact with enzymes or cofactors, given the known properties of pyridine moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-iodopyridine-3-carboxylic acid with ammonia or an amine under suitable conditions. This reaction can be catalyzed by palladium complexes to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of 5-Iodopyridine-3-carboxamide may involve large-scale iodination processes using iodine or iodinating agents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodopyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Iodopyridine: Contains an iodine atom at the 2nd position of the pyridine ring.
3-Iodopyridine: Contains an iodine atom at the 3rd position of the pyridine ring.
4-Iodopyridine: Contains an iodine atom at the 4th position of the pyridine ring.
Comparison: 5-Iodopyridine-3-carboxamide is unique due to the specific positioning of the iodine and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. Compared to other iodopyridine derivatives, it offers distinct advantages in terms of its ability to form hydrogen bonds and participate in various chemical reactions .
Properties
IUPAC Name |
5-iodopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKGCKRPKPOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694575 | |
Record name | 5-Iodopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33556-84-2 | |
Record name | 5-Iodopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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